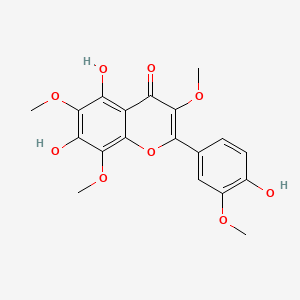

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one

Beschreibung

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O9/c1-24-10-7-8(5-6-9(10)20)15-18(26-3)13(22)11-12(21)17(25-2)14(23)19(27-4)16(11)28-15/h5-7,20-21,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQJJTUOVGHXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206851 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58130-91-9 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058130919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Preparation Methods

Friedel-Crafts Acetylation and Baker-Venkataraman Cyclization

A foundational synthetic route involves Friedel-Crafts acylation followed by Baker-Venkataraman cyclization . Horie et al. (2007) detailed the synthesis of structurally analogous flavones starting from 2,3,5,6-tetramethoxyphenyl acetate . Key steps include:

- Friedel-Crafts Acetylation : Treatment of the phenyl acetate derivative with boron trifluoride in acetic anhydride/acetic acid yields 1-(2,4-dihydroxy-3,5,6-trimethoxyphenyl)ethanone .

- Baker-Venkataraman Cyclization : The acetylated intermediate undergoes cyclization in the presence of a base (e.g., potassium hydroxide) to form the flavone backbone. For example, 1-[2-hydroxy-3,5,6-trimethoxy-4-(methoxyinethoxy)phenyl]ethanone cyclizes to 7-hydroxy-5,6,8-trimethoxyflavone .

- Selective Demethylation : Anhydrous aluminum bromide in acetonitrile selectively cleaves methoxy groups at the 5-position, introducing hydroxy functionalities.

This method achieves moderate yields (50–70%) but requires precise control over reaction conditions to avoid over-demethylation.

General Procedure for Methoxy Flavone Synthesis

A robust protocol for synthesizing methoxy-substituted flavones, adaptable to the target compound, involves four stages:

Aryl Benzoate Formation (General Procedure A)

- Reagents : Methoxy-substituted 2-hydroxyacetophenone, acid chloride, pyridine, 1,8-diazabicycloundec-7-ene (DBU).

- Conditions : Heating at 75°C for 1 hour.

- Outcome : Forms aryl benzoates via esterification, serving as protected intermediates.

1,3-Diketone Synthesis (General Procedure B)

- Reagents : Aryl benzoate, potassium hydroxide, ethanol.

- Conditions : Reflux at 80°C for 2 hours.

- Outcome : Generates 1,3-diketones, critical for cyclization.

Methoxy Flavone Cyclization (General Procedure C)

- Reagents : 1,3-Diketone, concentrated sulfuric acid.

- Conditions : Stirring at 0°C for 1 hour.

- Outcome : Cyclizes diketones to methoxy flavones (e.g., 7,8-dimethoxy-2-phenyl-4H-chromen-4-one in 80% yield).

Demethylation to Hydroxy Flavones (General Procedure D)

Oxidation and Functionalization

Post-cyclization modifications are often necessary to introduce specific hydroxy/methoxy patterns:

- Dimethyldioxirane Oxidation : Converts benzyl-protected hydroxy groups to ketones, enabling further functionalization.

- Tosyl Protection/Deprotection : Facilitates selective demethylation. For instance, 7-benzyloxy-3-tosyloxy-5-methoxyflavone undergoes hydrolysis with potassium carbonate to yield 3,5-dihydroxyflavone .

Natural Extraction and Isolation

While synthetic methods dominate, 5,7-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one has been isolated from plants like Polanisia trachysperma and Bruguiera gymnorrhiza.

Bioassay-Guided Fractionation

- Extraction : Dried leaves of Bruguiera gymnorrhiza are macerated in methanol, followed by solvent partitioning (hexane, ethyl acetate).

- Chromatography : Bioactive fractions are purified via preparative HPLC. The target compound is identified using LC-MS and NMR.

- Yield : Natural extraction yields are typically lower (<1%) than synthetic routes but preserve stereochemical integrity.

Comparative Analysis of Methods

Data Tables

Table 1. Key Synthetic Intermediates and Conditions

| Intermediate | Reagents | Conditions | Yield |

|---|---|---|---|

| 1-(2,4-Dihydroxy-3,5,6-trimethoxyphenyl)ethanone | BF₃, Ac₂O/AcOH | 25°C, 2 h | 65% |

| 7-Hydroxy-5,6,8-trimethoxyflavone | KOH, ethanol | Reflux, 3 h | 70% |

| 7-Benzyloxy-3-tosyloxy-5-methoxyflavone | TsCl, pyridine | 0°C, 1 h | 85% |

| 3,5-Dihydroxyflavone | K₂CO₃, methanol | RT, 6 h | 90% |

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chromenone ring can be reduced to form dihydro derivatives.

Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of catalysts.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Case Study:

A study demonstrated that the compound effectively scavenged free radicals in vitro, showing a dose-dependent response in antioxidant activity. This suggests potential applications in dietary supplements aimed at enhancing health through oxidative stress reduction.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study:

In a laboratory setting, the compound inhibited the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharides (LPS). This inhibition suggests its potential use in developing therapies for conditions like arthritis or inflammatory bowel disease.

Anticancer Potential

Emerging research highlights the anticancer effects of this flavonoid. It has been reported to induce apoptosis (programmed cell death) in various cancer cell lines.

Case Study:

In vitro studies on human breast cancer cells revealed that treatment with the compound led to significant cell death, attributed to its ability to activate apoptotic pathways. These findings support further investigation into its role as a chemotherapeutic agent.

Neuroprotective Effects

The neuroprotective properties of this compound are being explored for their potential in treating neurodegenerative diseases such as Alzheimer’s.

Case Study:

Research indicated that the compound could protect neuronal cells from beta-amyloid-induced toxicity, suggesting it may have therapeutic implications for Alzheimer's disease management.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, indicating its potential use in developing natural antimicrobial agents.

Case Study:

Tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity.

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Methoxy Group Positioning: The target compound has three methoxy groups (C-3, C-6, C-8), whereas Jaceosidin () and Homoeriodictyol () have fewer. 4′-Methylpenduletin () shares similar methoxy substitution but lacks hydroxyl groups at C-5 and C-7, which are critical for radical scavenging in antioxidants.

C-Ring Saturation: Hesperetin () and Homoeriodictyol () are flavanones (saturated C-ring), conferring metabolic stability and distinct pharmacokinetic profiles compared to the unsaturated flavone structure of the target compound.

Bioactivity Implications: Antioxidant Capacity: Hydroxyl groups at C-5 and C-7 (as in the target compound and Jaceosidin) are essential for hydrogen-donating antioxidant activity. Methoxy groups may reduce this effect due to electron-withdrawing properties . Anti-inflammatory Effects: Jaceosidin’s bioactivity () suggests that the target compound’s additional methoxy groups might modulate NF-κB or COX-2 pathways differently. Anticancer Potential: 4′-Methylpenduletin () demonstrates that methoxy-rich flavonoids can inhibit cancer cell proliferation, a trait possibly shared by the target compound.

Physicochemical Properties: The target compound’s higher molecular weight (390.34 vs.

Biologische Aktivität

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one is a flavonoid compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is a member of the flavonoid family, characterized by multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. Its molecular formula is with a molecular weight of 624.54 g/mol.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties. Studies have demonstrated that this compound exhibits significant free radical scavenging activity. This property helps in mitigating oxidative stress, which is implicated in various chronic diseases.

Anticancer Properties

Research indicates that this compound possesses anticancer potential. It has been shown to inhibit the proliferation of cancer cells through several mechanisms:

- Induction of apoptosis in cancer cell lines.

- Inhibition of key signaling pathways involved in tumor growth.

A study highlighted its effect on breast cancer cells, where it modulated the expression of genes related to apoptosis and cell cycle regulation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. It exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanisms include disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

This compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase (LOX). This activity suggests its potential use in treating inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Antioxidant Defense : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant enzyme activities.

- Gene Regulation : Modulating the expression of genes involved in apoptosis and cell cycle progression.

- Enzyme Inhibition : Inhibiting key enzymes involved in inflammatory responses and microbial metabolism.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound led to significant apoptosis through the activation of caspase pathways .

- Microbial Inhibition : In vitro tests revealed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL .

Data Summary Table

Q & A

Q. Advanced

- In vitro assays : DPPH radical scavenging, FRAP, or ORAC assays with quercetin as a positive control.

- Cell-based models : Use oxidative stress-induced cell lines (e.g., HepG2) to measure ROS reduction.

- Dosage optimization : Test 1–100 μM ranges to establish dose-response curves .

What storage conditions are recommended to maintain compound stability?

Basic

Store at 2–8°C in airtight, light-protected containers. Degradation occurs via oxidation of phenolic hydroxyl groups; argon gas or antioxidant additives (e.g., BHT) can prolong stability .

How can conflicting bioactivity data between studies be resolved?

Q. Advanced

- Assay standardization : Validate protocols using reference compounds (e.g., ascorbic acid for antioxidant assays).

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Replicates : Use triplicate measurements and statistical analysis (e.g., ANOVA with Tukey post-hoc tests) .

How do solvent systems influence crystallization outcomes for X-ray studies?

Advanced

Slow evaporation of methanol/water (e.g., 7:3 v/v) yields high-quality crystals. Polar solvents enhance hydrogen-bonding networks, while non-polar solvents (e.g., hexane) may induce disorder in methoxy groups. Temperature (150–293 K) and supersaturation rates are critical for lattice formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.